(4-Fluorobenzyl)cyanamide

Description

The exact mass of the compound (4-Fluorobenzyl)cyanamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Fluorobenzyl)cyanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluorobenzyl)cyanamide including the price, delivery time, and more detailed information at info@benchchem.com.

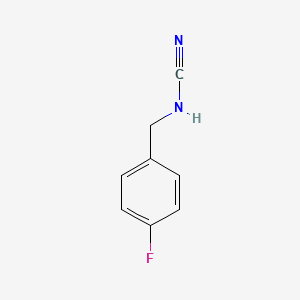

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)methylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURIUFPRSUBTIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301282096 | |

| Record name | Cyanamide, N-[(4-fluorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255147-62-6 | |

| Record name | Cyanamide, N-[(4-fluorophenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanamide, N-[(4-fluorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-fluorobenzyl)cyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Fluorobenzyl)cyanamide chemical properties and structure

An In-depth Technical Guide to (4-Fluorobenzyl)cyanamide: Synthesis, Properties, and Potential Applications

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of (4-Fluorobenzyl)cyanamide, a specialized organic compound. Given the limited publicly available experimental data on this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for researchers and drug development professionals. We will delve into its core chemical properties, propose a detailed synthetic pathway grounded in proven methodologies, and explore its potential reactivity and applications.

Core Molecular Identity and Structural Framework

(4-Fluorobenzyl)cyanamide is a monosubstituted cyanamide featuring a 4-fluorobenzyl group attached to one of the nitrogen atoms of the cyanamide moiety. The presence of the fluorine atom on the aromatic ring and the versatile cyanamide functional group (-N-C≡N) makes it a compound of significant interest for synthetic and medicinal chemistry.

The fundamental structure is composed of a benzene ring substituted with a fluorine atom at the para-position, linked to a cyanamide group via a methylene bridge.

Structural Representation

Caption: 2D structure of (4-Fluorobenzyl)cyanamide.

Physicochemical Properties

Direct experimental data for (4-Fluorobenzyl)cyanamide is not extensively reported in the literature.[1] Therefore, the following table summarizes its fundamental identifiers and computed properties sourced from authoritative chemical databases. These predicted values serve as a reliable starting point for experimental design and characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₂ | PubChem[1] |

| IUPAC Name | N-(4-fluorobenzyl)cyanamide | PubChem[1] |

| Monoisotopic Mass | 150.05933 Da | PubChem[1] |

| Molar Mass | 150.15 g/mol | Calculated |

| SMILES | C1=CC(=CC=C1CNC#N)F | PubChem[1] |

| InChI Key | RURIUFPRSUBTIL-UHFFFAOYSA-N | PubChem[1] |

| XlogP (Predicted) | 2.0 | PubChem[1] |

| Predicted CCS ([M+H]⁺) | 128.5 Ų | PubChem[1] |

Synthesis and Mechanistic Insights

The synthesis of monosubstituted cyanamides is well-established in organic chemistry. A highly plausible and efficient route to (4-Fluorobenzyl)cyanamide is via the reaction of a primary amine with a cyanogen halide, a method conceptually related to the von Braun reaction.[2][3]

Proposed Synthetic Pathway: Cyanation of 4-Fluorobenzylamine

The most direct approach involves the reaction of 4-Fluorobenzylamine with cyanogen bromide (BrCN).

Reaction Scheme:

4-Fluorobenzylamine + Cyanogen Bromide → (4-Fluorobenzyl)cyanamide + Hydrobromic Acid

Causality and Experimental Rationale: This pathway is selected for its efficiency and predictability. 4-Fluorobenzylamine acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide.[4] The reaction is typically performed in a non-protic solvent to prevent side reactions and in the presence of a mild base to neutralize the HBr byproduct, driving the reaction to completion. Cyanogen bromide is a highly effective cyano-transfer agent for this transformation, though its toxicity necessitates stringent safety protocols.[4][5]

Caption: Proposed experimental workflow for the synthesis of (4-Fluorobenzyl)cyanamide.

Detailed Experimental Protocol (Proposed)

Safety Warning: Cyanogen bromide is highly toxic and volatile. This procedure must be performed in a certified chemical fume hood by trained personnel with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. An emergency cyanide exposure kit should be readily available.

-

Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-fluorobenzylamine (1.0 eq.)[6] in anhydrous diethyl ether (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Dissolve cyanogen bromide (1.05 eq.) in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel. Add the cyanogen bromide solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure (4-Fluorobenzyl)cyanamide.

Predicted Spectroscopic Signatures for Structural Verification

For a novel or uncharacterized compound, predicting its spectroscopic data is essential for guiding its identification during synthesis.

-

¹H NMR: The spectrum is expected to show distinct signals: a multiplet in the aromatic region (approx. δ 7.0-7.4 ppm) corresponding to the four protons of the fluorophenyl ring, likely appearing as two pseudo-doublets due to fluorine coupling. A singlet or a triplet (if coupled to the N-H proton) would appear for the methylene (-CH₂-) protons around δ 4.2-4.5 ppm. A broad singlet for the N-H proton would also be expected, with its chemical shift being concentration-dependent.

-

¹³C NMR: Key signals would include the nitrile carbon (-C≡N) at approximately δ 115-120 ppm, the methylene carbon (-CH₂) around δ 45-50 ppm, and multiple signals in the aromatic region (δ 115-165 ppm), with the carbon attached to fluorine showing a characteristic large coupling constant (¹J C-F).

-

¹⁹F NMR: A singlet is expected for the fluorine atom, as it has no adjacent fluorine or proton nuclei to couple with significantly over multiple bonds, though long-range proton coupling may cause minor broadening.

-

IR Spectroscopy: Characteristic absorption bands are predicted: a sharp, medium-intensity peak for the nitrile (C≡N) stretch around 2220-2260 cm⁻¹, a C-F stretch in the 1200-1250 cm⁻¹ region, and an N-H stretch around 3300-3500 cm⁻¹.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ at m/z 151.0666, consistent with the compound's calculated monoisotopic mass.[1]

Reactivity and Potential Applications

The chemical behavior of (4-Fluorobenzyl)cyanamide is dictated by its two primary functional groups.

Inherent Reactivity

The cyanamide functional group is ambiphilic; it possesses both a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile carbon.[7] This duality allows it to participate in a wide range of chemical transformations. It can undergo nucleophilic addition at the nitrile, making it a valuable precursor for synthesizing guanidines, ureas, and various heterocyclic systems.[8] Furthermore, cyanamide exists in tautomeric equilibrium with its carbodiimide form (HN=C=NH), which can be important in certain reactions.[9][10]

Potential Applications in Research and Development

While specific applications for this molecule are not documented, its structure suggests significant potential in several areas:

-

Medicinal Chemistry: Fluorinated organic molecules are of paramount importance in drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability. The 4-fluorobenzyl motif is a common feature in pharmaceuticals. The cyanamide group serves as a versatile building block for constructing more complex, biologically active scaffolds.[7][11]

-

Materials Science: Compounds related to (4-Fluorobenzyl)cyanamide, such as 4-Fluorobenzyl cyanide, are used in the development of advanced materials, including polymers and coatings, where the fluorine atom imparts desirable properties.[11][12]

-

Synthetic Intermediates: As a stable and versatile synthon, it can be employed in multicomponent reactions to rapidly build molecular complexity, which is highly valuable in the synthesis of compound libraries for screening purposes.[13]

Conclusion

(4-Fluorobenzyl)cyanamide represents a promising yet underexplored chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic strategy based on established chemical precedent. Its unique combination of a fluorinated aromatic ring and a reactive cyanamide functional group positions it as a valuable intermediate for researchers in drug development and materials science. The protocols and predictive data herein offer a solid starting point for the practical synthesis and characterization of this compound, paving the way for its potential application in innovative scientific endeavors.

References

-

PubChem. N-(4-fluorobenzyl)cyanamide. National Center for Biotechnology Information. [Link]

-

Wang, L., et al. (2024). Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. RSC Advances. [Link]

-

PubChem. 4-Fluorobenzamide. National Center for Biotechnology Information. [Link]

-

Qin, M., et al. (2023). 4-Fluorobenzyl cyanide, a sterically-hindered solvent expediting interfacial kinetics in lithium-ion batteries. Chemical Science. [Link]

-

Wikipedia. Cyanamide. [Link]

-

Chemsrc. (4-Cyano-2-fluorophenyl)methyl-(4-fluorophenyl)cyanamide. [Link]

-

Hageman, H. A. (1953). The von Braun Cyanogen Bromide Reaction. Organic Reactions. [Link]

-

PubChem. 4-Fluorobenzylamine. National Center for Biotechnology Information. [Link]

-

Wang, L., et al. (2024). Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. RSC Advances. [Link]

-

Organic Syntheses. Cyanogen bromide. [Link]

-

Luker, T. J. (2018). Introduction to cyanamides. Cardiff University. [Link]

-

Braun, M. The reaction of tertiary amines with cyanogen bromide, the so-called von Braun reaction. Science of Synthesis. [Link]

-

Desenko, S. M., et al. (2012). Cyanamide: a convenient building block to synthesize 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems via a multicomponent reaction. ResearchGate. [Link]

- Google Patents. Method for synthesizing cyanamide.

-

Hageman, H. A. (1953). The von Braun Cyanogen Bromide Reaction. ResearchGate. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, M. (2009). Flash preparation of carbenoids: A different performance of cyanogen bromide. Arkivoc. [Link]

-

PubChem. 4-Fluorobenzyl bromide. National Center for Biotechnology Information. [Link]

-

AERU. Cyanamide (Ref: LH 21,810A). University of Hertfordshire. [Link]

Sources

- 1. PubChemLite - N-(4-fluorobenzyl)cyanamide (C8H7FN2) [pubchemlite.lcsb.uni.lu]

- 2. organicreactions.org [organicreactions.org]

- 3. researchgate.net [researchgate.net]

- 4. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Applications of Cyanamide_Chemicalbook [chemicalbook.com]

- 8. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyanamide - Wikipedia [en.wikipedia.org]

- 10. Cyanamide (Ref: LH 21,810A) [sitem.herts.ac.uk]

- 11. chemimpex.com [chemimpex.com]

- 12. 4-Fluorobenzyl cyanide, a sterically-hindered solvent expediting interfacial kinetics in lithium-ion batteries - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Synthesis of (4-Fluorobenzyl)cyanamide from 4-Fluorobenzyl Bromide: A Senior Application Scientist's Guide

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of (4-Fluorobenzyl)cyanamide, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a robust nucleophilic substitution reaction, specifically an S_N2 pathway, between 4-fluorobenzyl bromide and the cyanamide anion. This document delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines critical safety considerations, and details the analytical characterization of the final product. Designed for researchers, chemists, and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure reproducibility, safety, and high-purity yields.

Introduction and Significance

Cyanamides are a unique and versatile class of organic compounds characterized by the N-C≡N functional group. Their presence in biologically active molecules is significant, often serving as key pharmacophores or as precursors for more complex moieties like guanidines, ureas, and various heterocycles.[1] The target molecule, (4-Fluorobenzyl)cyanamide, incorporates a fluorinated benzyl group, a common motif in modern pharmaceuticals that can enhance metabolic stability, binding affinity, and bioavailability.

The synthesis of cyanamides can be approached through several routes, with the most common being the reaction of amines with the highly toxic cyanogen bromide.[1] To circumvent such hazardous reagents, this guide focuses on a more direct and accessible method: the nucleophilic displacement of a benzylic halide.[2] 4-Fluorobenzyl bromide is an ideal starting material due to the high reactivity of the benzylic bromide, which is an excellent leaving group, facilitating a clean S_N2 reaction.

Reaction Mechanism and Scientific Rationale

The formation of (4-Fluorobenzyl)cyanamide from 4-fluorobenzyl bromide proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism.[2][3]

Key Mechanistic Steps:

-

Nucleophile Generation: The reaction requires the cyanamide anion (⁻NCNH or [NCN]²⁻). This is typically generated in situ by deprotonating cyanamide (H₂NCN) with a suitable base, such as potassium carbonate (K₂CO₃). The base abstracts a proton from the relatively acidic N-H bond of cyanamide, forming the nucleophilic anion.

-

Nucleophilic Attack: The electron-rich nitrogen of the cyanamide anion attacks the electrophilic benzylic carbon of 4-fluorobenzyl bromide.

-

Transition State: The reaction proceeds through a high-energy trigonal bipyramidal transition state where the nucleophile is forming a bond to the carbon, and the bromide leaving group is simultaneously breaking its bond.

-

Displacement: The bromide ion is displaced, and the new C-N bond is formed, yielding the (4-Fluorobenzyl)cyanamide product.

Causality Behind Experimental Choices:

-

Solvent Selection: A polar aprotic solvent, such as acetonitrile (CH₃CN) or dimethylformamide (DMF), is chosen to solvate the cation of the base (e.g., K⁺) while poorly solvating the nucleophilic anion. This leaves the nucleophile "naked" and highly reactive, accelerating the S_N2 reaction rate.[4]

-

Base Selection: Potassium carbonate is a moderately strong, inexpensive, and easily handled base. It is sufficient to deprotonate cyanamide without causing significant side reactions, such as hydrolysis of the nitrile or elimination reactions with the benzyl bromide.

-

Stoichiometry Control: To favor the desired mono-alkylation product, the stoichiometry of the reagents must be carefully controlled. Using a slight excess of 4-fluorobenzyl bromide relative to cyanamide can help drive the reaction to completion while minimizing the formation of the dialkylated byproduct, N,N-bis(4-fluorobenzyl)cyanamide.[5]

-

Temperature: The reaction is typically heated (e.g., to 80 °C) to provide sufficient activation energy for the reaction to proceed at a practical rate.[5]

Detailed Experimental Protocol

This protocol is designed for the synthesis of (4-Fluorobenzyl)cyanamide on a laboratory scale. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-Fluorobenzyl bromide | C₇H₆BrF | 189.02 | 1.89 g | 10.0 | 1.0 |

| Cyanamide | CH₂N₂ | 42.04 | 0.46 g | 11.0 | 1.1 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.76 g | 20.0 | 2.0 |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 50 mL | - | - |

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis and purification of (4-Fluorobenzyl)cyanamide.

Step-by-Step Procedure

-

Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a thermometer.

-

Reagent Addition: To the flask, add cyanamide (0.46 g, 11.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol). Add 30 mL of anhydrous acetonitrile.

-

Substrate Addition: Dissolve 4-fluorobenzyl bromide (1.89 g, 10.0 mmol) in 20 mL of anhydrous acetonitrile. Transfer this solution to an addition funnel and add it dropwise to the stirring suspension in the reaction flask over 15 minutes at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 4-fluorobenzyl bromide spot indicates reaction completion (typically 4-6 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid salts (K₂CO₃ and KBr) through a pad of Celite and wash the filter cake with a small amount of acetonitrile.

-

Extraction: Combine the filtrates and concentrate under reduced pressure to remove the acetonitrile. To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with 50 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 9:1 hexanes:ethyl acetate) to afford (4-Fluorobenzyl)cyanamide as a pure solid or oil.

Product Characterization

Unambiguous structural confirmation of the synthesized product is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.[6]

Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.35 (dd, 2H, Ar-H), ~7.10 (t, 2H, Ar-H), ~4.40 (s, 2H, CH₂), ~4.20 (br s, 1H, NH). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~163 (d, C-F), ~132 (d, Ar C-C), ~130 (d, Ar C-H), ~116 (d, Ar C-H), ~115 (s, C≡N), ~50 (s, CH₂). |

| Mass Spec (ESI+) | [M+H]⁺ calculated for C₈H₇FN₂: 151.0666; found: 151.0668. |

| FT-IR (neat, cm⁻¹) | ~3300 (N-H stretch), ~2225 (C≡N stretch), ~1605, 1510 (Ar C=C stretch), ~1225 (C-F stretch). |

Note: NMR chemical shifts (δ) are predicted values and may vary slightly based on experimental conditions. The NH proton signal may be broad and its chemical shift is highly dependent on concentration and solvent purity.

Safety, Handling, and Waste Disposal

Adherence to strict safety protocols is mandatory when performing this synthesis.

-

4-Fluorobenzyl Bromide: This reagent is a lachrymator (causes tearing) and is corrosive, causing severe skin burns and eye damage.[7][8] It must be handled exclusively in a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[8]

-

Cyanamide/Cyanide Sources: Cyanamide and its salts are highly toxic if swallowed, inhaled, or in contact with skin. Contact with acids liberates highly toxic hydrogen cyanide gas. Ensure a basic pH is maintained throughout the reaction and work-up.

-

Acetonitrile: This solvent is flammable and toxic. Avoid inhalation and skin contact.

Waste Disposal and Decontamination:

-

All glassware that has come into contact with cyanamide or cyanide-containing solutions must be decontaminated. This is achieved by rinsing with a freshly prepared aqueous solution of bleach (sodium hypochlorite) or a mixture of ferrous sulfate and sodium hydroxide to convert residual cyanide into less toxic cyanate or ferrocyanide complexes.[4]

-

Aqueous waste containing cyanide should be treated with bleach under basic conditions before disposal according to institutional guidelines.

-

Organic waste should be collected in a designated halogenated waste container.

Conclusion

This guide details a reliable and scalable synthesis of (4-Fluorobenzyl)cyanamide from 4-fluorobenzyl bromide. By understanding the underlying S_N2 mechanism and adhering to the detailed experimental and safety protocols, researchers can confidently produce this valuable chemical intermediate with high purity and in good yield. The principles and techniques described herein are foundational and can be adapted for the synthesis of a wide array of substituted benzyl cyanamides, furthering research in drug discovery and materials science.

References

-

Zhang, X., et al. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science, 353(6303), 1014-1018. Available at: [Link]

-

Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

-

Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 120(21), 12037-12174. Available at: [Link]

-

ResearchGate. (n.d.). Pd-catalyzed cyanation of benzyl chlorides. Retrieved from [Link]

- Supporting Information. (n.d.). Green and efficient synthesis dibenzyl cyanamides and ureas with cyanamide as a block.

-

ACS Publications. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au. Available at: [Link]

-

Cardiff University. (2018). Introduction to cyanamides. ORCA - Online Research @ Cardiff. Available at: [Link]

- Google Patents. (n.d.). US4056509A - Preparation of benzyl cyanides.

-

Royal Society of Chemistry. (2022). 4-Fluorobenzyl cyanide, a sterically-hindered solvent expediting interfacial kinetics in lithium-ion batteries. Chemical Science. Available at: [Link]

-

MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

- Google Patents. (n.d.). US6187945B1 - Process for producing cyanobenzyl compounds.

-

Royal Society of Chemistry. (2014). Natural abundance 13C and 15N solid-state NMR analysis of paramagnetic transition-metal cyanide coordination polymers. Dalton Transactions. Available at: [Link]

-

Vedantu. (n.d.). The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyanamide: a convenient building block to synthesize 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems via a multicomponent reaction. Retrieved from [Link]

-

Pearson. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzyl bromide. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

PMC. (n.d.). On the role of NMR spectroscopy for characterization of antimicrobial peptides. Retrieved from [Link]

-

Synthetic Pages. (n.d.). Nucleophilic displacement of a benzylic bromide using sodium cyanide. Retrieved from [Link]

Sources

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]

- 3. Cyanation - Wikipedia [en.wikipedia.org]

- 4. syntheticpages.org [syntheticpages.org]

- 5. rsc.org [rsc.org]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

The Chameleonic Reactivity of Benzyl Cyanamides: An In-Depth Mechanistic Guide

Foreword: Unveiling the Synthetic Potential of a Versatile Functional Group

In the landscape of modern organic synthesis, the cyanamide functional group stands out for its unique electronic properties and versatile reactivity. The presence of both a nucleophilic nitrogen and an electrophilic nitrile moiety within the same functional group bestows upon it a "push-pull" electronic character, rendering it a valuable synthon for the construction of a diverse array of nitrogen-containing molecules. When a benzyl group is appended to the cyanamide nitrogen, its electronic and steric influence further nuances this reactivity, opening up specific and powerful avenues for molecular construction. This is particularly relevant in the fields of medicinal chemistry and materials science, where the synthesis of complex heterocyclic scaffolds is of paramount importance.

This technical guide, intended for researchers, scientists, and drug development professionals, moves beyond a cursory overview to provide a deep dive into the core mechanisms governing the reactions of benzyl cyanamides. By understanding the "why" behind their reactivity, from the subtle effects of acid catalysis to the intricacies of radical-mediated transformations, the synthetic chemist is better equipped to harness their full potential. We will explore key reaction classes, supported by mechanistic insights, detailed experimental protocols, and data-driven examples, to provide a comprehensive and actionable understanding of this fascinating class of compounds.

The Dualistic Nature of Benzyl Cyanamides: A Foundation of Reactivity

The reactivity of an N-benzyl cyanamide is fundamentally dictated by the electronic interplay between the benzyl group, the amino nitrogen, and the nitrile group. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. Conversely, the carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. The benzylic group, through its ability to stabilize adjacent positive charge (a benzylic carbocation), can play a crucial role in certain reaction pathways. This inherent duality allows benzyl cyanamides to act as either electrophiles or nucleophiles, depending on the reaction conditions and the nature of the reaction partner.

Benzyl Cyanamides as Electrophiles: The Acid-Mediated [4+2] Annulation for 2-Aminoquinazoline Synthesis

One of the most powerful applications of benzyl cyanamides is their role as electrophilic partners in annulation reactions to construct complex heterocyclic systems. A prime example is the hydrochloric acid-mediated [4+2] annulation with 2-amino aryl ketones or 2-aminobenzonitriles to furnish highly valuable 2-aminoquinazoline derivatives.[1][2]

Mechanistic Rationale: Activating the Electrophilic Character

The key to this transformation lies in the activation of the cyanamide's electrophilicity. Under acidic conditions, the nitrile nitrogen is protonated, significantly increasing the electrophilic character of the nitrile carbon. This activation primes the benzyl cyanamide for attack by a nucleophile.[2]

The plausible mechanism for the reaction with a 2-amino aryl ketone proceeds as follows:

-

Acid Activation: The N-benzyl cyanamide is protonated by hydrochloric acid, forming a highly electrophilic nitrilium ion intermediate.

-

Nucleophilic Attack: The amino group of the 2-amino aryl ketone acts as a nucleophile, attacking the activated nitrile carbon to form a covalent bond.

-

Intramolecular Cyclization: The carbonyl oxygen of the ketone is protonated, and a subsequent intramolecular cyclization occurs as the nitrogen of the newly formed amidine attacks the carbonyl carbon.

-

Dehydration and Tautomerization: The resulting tetrahedral intermediate undergoes dehydration to form a dihydroquinazoline.

-

Aromatization: A final tautomerization and loss of the benzyl group leads to the aromatic 2-aminoquinazoline product.

The use of hexafluoroisopropanol (HFIP) as a solvent is often beneficial in these reactions, as its high polarity and ability to stabilize cationic intermediates can facilitate the reaction.[1][2]

Diagram of the Proposed Mechanism for [4+2] Annulation:

Caption: Proposed mechanism for the acid-mediated [4+2] annulation.

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of 2-amino-4-phenylquinazoline is representative of this reaction class.[2]

Materials:

-

2-Aminoacetophenone (1.0 mmol)

-

N-Benzyl cyanamide (1.5 mmol)

-

Hydrochloric acid (2.0 mmol, e.g., as a solution in a suitable solvent)

-

Hexafluoroisopropanol (HFIP) (5 mL)

-

Ethyl acetate

-

Brine

-

Sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add 2-aminoacetophenone (1.0 mmol, 135.2 mg), N-benzyl cyanamide (1.5 mmol, 198.3 mg), and HFIP (5 mL).

-

Add hydrochloric acid (2.0 mmol, 72.9 mg).

-

Stir the resulting mixture at 70 °C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the desired 2-aminoquinazoline product.

Trustworthiness through Observation: The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting materials and the appearance of the more polar product. The final product can be unequivocally characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry, confirming the successful annulation.

Data Presentation: Substrate Scope and Yields

The versatility of this [4+2] annulation is demonstrated by its tolerance for a range of substituents on both the N-benzyl cyanamide and the 2-amino aryl ketone.

| Entry | R¹ in N-Benzyl Cyanamide | R² in 2-Amino Aryl Ketone | Product | Yield (%) |

| 1 | H | H | 2-Amino-4-phenylquinazoline | 85 |

| 2 | 4-Me | H | 2-Amino-4-phenyl-6-methylquinazoline | 82 |

| 3 | 4-OMe | H | 2-Amino-4-phenyl-6-methoxyquinazoline | 88 |

| 4 | 4-Cl | H | 2-Amino-4-phenyl-6-chloroquinazoline | 75 |

| 5 | H | 4-Me | 2-Amino-4-(p-tolyl)quinazoline | 80 |

| 6 | H | 4-F | 2-Amino-4-(4-fluorophenyl)quinazoline | 78 |

Data adapted from a representative study.[1]

Benzyl Cyanamides in Radical-Mediated Transformations: Thiolative Annulation

Beyond their utility as electrophiles in polar reactions, benzyl cyanamides can also participate in sophisticated radical cascade reactions. An exemplary case is the radical-promoted thiolative annulation of N-benzyl-N-cyanopropiolamides, which provides access to medicinally relevant pyrrolo[2,1-b]quinazolin-1(9H)-ones in a one-pot fashion.[3][4] This transformation showcases the ability of the cyanamide and benzyl moieties to engage in a complex sequence of radical and transition-metal-catalyzed steps.

Mechanistic Rationale: A Cascade of Radical and Catalytic Events

This one-pot synthesis is a testament to the intricate choreography of modern organic reactions, involving a radical-initiated cyclization followed by a palladium-catalyzed C-H amination.

A plausible mechanistic sequence is as follows:

-

Radical Initiation: A radical initiator, such as AIBN, generates a radical species that initiates the reaction.

-

Thiol Radical Addition: A thiol (R-SH) adds to the alkyne of the N-benzyl-N-cyanopropiolamide, generating a vinyl radical.

-

Intramolecular Radical Cyclization: The vinyl radical undergoes a 5-exo-trig cyclization onto the nitrile carbon of the cyanamide group, forming an iminyl radical.

-

Hydrogen Atom Abstraction: The iminyl radical abstracts a hydrogen atom to form an intermediate.

-

Palladium-Catalyzed C-H Amination: In the presence of a palladium catalyst, an intramolecular C-H amination occurs, where a C-H bond on the benzyl group is activated, leading to the formation of the final pyrrolo[2,1-b]quinazolin-1(9H)-one ring system.

Diagram of the Proposed Mechanism for Thiolative Annulation:

Caption: Simplified mechanism for the thiolative annulation.

Experimental Protocol: A Representative One-Pot Procedure

The following is a general procedure for the one-pot synthesis of pyrrolo[2,1-b]quinazolin-1(9H)-ones.[4]

Materials:

-

N-Benzyl-N-cyanopropiolamide (1.0 equiv)

-

Thiol (1.2 equiv)

-

Radical initiator (e.g., AIBN, 0.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

-

Ligand (e.g., Xantphos, 10 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene)

Procedure:

-

In a reaction tube, combine the N-benzyl-N-cyanopropiolamide, thiol, radical initiator, palladium catalyst, ligand, and base.

-

Add the solvent and seal the tube.

-

Heat the reaction mixture at a specified temperature (e.g., 110 °C) for a designated time (e.g., 12-24 hours).

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture, filter, and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain the desired pyrrolo[2,1-b]quinazolin-1(9H)-one.

Trustworthiness through Divergent Synthesis: A compelling aspect of this chemistry is that by simply "switching" the reagent in the second step from a palladium catalyst to an oxidant, the same starting materials can be diverted to produce maleimides, showcasing the robustness and tunability of the reaction pathway.[4]

Data Presentation: Substrate Versatility

This transformation demonstrates good tolerance for various substituents on the N-benzyl group of the N-cyanopropiolamide.[5]

| Entry | R in N-Benzyl Group | Product | Yield (%) |

| 1 | H | Pyrrolo[2,1-b]quinazolin-1(9H)-one | 78 |

| 2 | 4-Me | 7-Methyl-pyrrolo[2,1-b]quinazolin-1(9H)-one | 75 |

| 3 | 4-OMe | 7-Methoxy-pyrrolo[2,1-b]quinazolin-1(9H)-one | 72 |

| 4 | 4-Cl | 7-Chloro-pyrrolo[2,1-b]quinazolin-1(9H)-one | 70 |

| 5 | 4-CF₃ | 7-(Trifluoromethyl)-pyrrolo[2,1-b]quinazolin-1(9H)-one | 65 |

Data adapted from a representative study.[5]

Benzyl Cyanamides as Nucleophiles: The N-Benzylation of Arylcyanamides

While the electrophilic nature of the nitrile carbon is often exploited, the nucleophilicity of the cyanamide nitrogen can also be harnessed, particularly in substitution reactions. A straightforward example is the N-benzylation of arylcyanamides with benzyl bromide.[6][7] In this case, the benzyl group is introduced to form the N-benzyl-N-arylcyanamide, illustrating the fundamental reactivity of the cyanamide nitrogen as a nucleophile.

Mechanistic Rationale: A Classic SN2 Pathway

The mechanism for this reaction is a classic bimolecular nucleophilic substitution (SN2).

-

Deprotonation (optional but often facilitated by base): In the presence of a base, the arylcyanamide is deprotonated to form a more potent cyanamide anion.

-

Nucleophilic Attack: The electron-rich nitrogen atom of the arylcyanamide (or its anion) attacks the electrophilic benzylic carbon of the benzyl bromide.

-

Displacement of Leaving Group: Simultaneously with the nucleophilic attack, the bromide ion is displaced, forming the N-benzyl-N-arylcyanamide product.

The reaction is often carried out in a polar aprotic solvent to facilitate the SN2 mechanism. The use of ultrasound irradiation has been shown to expedite this transformation, providing the products in excellent yields under mild conditions.[6]

Diagram of the SN2 Mechanism for N-Benzylation:

Caption: SN2 mechanism for the N-benzylation of an arylcyanamide.

Conclusion and Future Outlook

Benzyl cyanamides are far more than simple nitrogen-containing building blocks; they are versatile intermediates whose reactivity can be finely tuned through the choice of reaction conditions and partners. We have explored their role as electrophiles in acid-catalyzed annulations, their participation in complex radical cascades, and their fundamental nucleophilicity in substitution reactions. The ability to engage in such a diverse array of mechanistic pathways underscores their importance and potential for the synthesis of complex molecules, particularly in the realm of heterocyclic chemistry.

As the drive for more efficient and sustainable synthetic methods continues, the development of novel transformations involving benzyl cyanamides is poised to accelerate. Future research will likely focus on enantioselective catalysis to control the stereochemistry of products derived from these versatile synthons, as well as the application of photoredox and electrochemical methods to unlock new and previously inaccessible reaction pathways. For the practicing chemist, a thorough understanding of the mechanistic principles outlined in this guide will be indispensable for leveraging the full synthetic power of benzyl cyanamides in the years to come.

References

-

Scope of N-benzyl cyanamides.Reactions were carried out with 1a (1.0... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2022). Molecules, 27(9), 2851. [Link]

-

A catalyst-free and expeditious general synthesis of N-benzyl-N-arylcyanamides under ultrasound irradiation at room temperature. (2019). Ultrasonics Sonochemistry, 56, 481-486. [Link]

-

Thiolative Annulation of N-Benzyl-N-cyanopropiolamides Leading to Divergent Synthesis of Pyrroloquinazolin-1-ones and Maleimides. (2015). Organic Letters, 17(19), 5032-5037. [Link]

-

Thiolative Annulation of N-Benzyl-N-cyanopropiolamides Leading to Divergent Synthesis of Pyrroloquinazolin-1-ones and Maleimides. (2015). Organic Letters, 17(19), 5032-5037. [Link]

-

Scheme 2. Synthesis of N-benzyl-N-arylcyanamides under different reaction conditions. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiolative Annulation of N-Benzyl- N-cyanopropiolamides Leading to Divergent Synthesis of Pyrroloquinazolin-1-ones and Maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transition-metal catalysed C–N bond activation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Benzylic substitution, benzylation [organic-chemistry.org]

- 5. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis [docbrown.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Research Applications of Fluorinated Benzyl Cyanamides

Introduction

In the landscape of modern drug discovery and chemical biology, the strategic modification of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the most powerful tools in the medicinal chemist's arsenal is the incorporation of fluorine.[1] The unique properties of this small, highly electronegative atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, modulating acidity (pKa), and improving binding affinity to biological targets.[2][3][4] Concurrently, the benzyl cyanamide moiety stands out as a versatile and synthetically tractable scaffold.[5][6] The cyanamide group is not merely a passive structural element; it is a chemical chameleon, capable of acting as a bioisostere, a precursor for various functional groups like guanidines and ureas, and a reactive handle for covalent modification.[7][8]

This guide explores the synergistic potential of combining these two powerful concepts: the fluorinated benzyl cyanamide . By strategically placing fluorine atoms on the benzyl ring, researchers can unlock a new chemical space, creating molecules with fine-tuned properties for a range of applications. We will delve into the fundamental physicochemical impact of fluorination on this scaffold and explore its potential applications in medicinal chemistry, chemical biology, and organic synthesis, providing field-proven insights and detailed experimental frameworks for the modern researcher.

The Physicochemical Impact of Fluorination on the Benzyl Cyanamide Scaffold

The introduction of fluorine onto the benzyl cyanamide core is not a trivial substitution but a strategic decision to modulate key molecular properties. Understanding the causality behind these changes is crucial for rational drug design.

-

Modulation of Electronic Properties and Acidity (pKa) : As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[3] When placed on the benzyl ring, it can lower the pKa of nearby functional groups. For the benzyl cyanamide scaffold, this can subtly decrease the basicity of the cyanamide nitrogen, which can improve bioavailability by favoring the neutral form of the molecule for better membrane permeation.[9]

-

Enhancement of Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond (approx. 105 vs. 98 kcal/mol).[10][11] A primary route of metabolism for many benzyl-containing compounds is cytochrome P450-mediated hydroxylation at the benzylic position or on the aromatic ring. Placing fluorine at these "metabolic soft spots" can effectively block this process, increasing the compound's half-life and in vivo exposure.[11][12][13] However, researchers must be mindful that inappropriate placement can sometimes lead to metabolic defluorination, potentially forming toxic metabolites.[14]

-

Tuning Lipophilicity and Permeability : Fluorination can have a profound, though sometimes counterintuitive, effect on lipophilicity. While a single fluorine atom can increase the lipophilicity of an aliphatic chain, its effect on an aromatic ring is more complex. It can alter the molecule's quadrupole moment and impact its interactions with water and lipid membranes.[15][16] This modulation is a critical parameter for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[17][18]

-

Conformational Control and Binding Affinity : The substitution of hydrogen with the slightly larger fluorine atom can introduce conformational constraints.[11] Furthermore, the polarized C-F bond can engage in favorable non-covalent interactions within a protein's active site, such as interactions with backbone amides or other polar residues, which can lead to enhanced binding affinity and potency.[9][15]

Caption: Core property modulations of the benzyl cyanamide scaffold by fluorination and their resulting applications.

Potential Research Applications

The unique properties imparted by fluorination make these scaffolds highly attractive for several research domains.

Medicinal Chemistry & Drug Discovery

The primary application lies in the design of novel therapeutics, particularly as enzyme inhibitors.

Rationale as Enzyme Inhibitors

The fluorinated benzyl cyanamide scaffold is a promising starting point for designing enzyme inhibitors for several reasons:

-

Bioisosterism : The cyanamide group can act as a non-classical bioisostere of amides or other functional groups, while fluorine can serve as a bioisostere for hydrogen or a hydroxyl group.[19][20]

-

Targeted Interactions : The fluorinated aromatic ring can be designed to fit into hydrophobic pockets of an enzyme's active site, while the cyanamide nitrogen can act as a hydrogen bond acceptor.

-

Covalent Inhibition : The electrophilic character of the cyanamide's nitrile carbon can be exploited.[5] Nucleophilic residues in an enzyme active site (e.g., cysteine, serine, lysine) could potentially attack the cyanamide, forming a covalent bond and leading to irreversible inhibition. Fluorination can modulate the reactivity of this "warhead" for optimal performance.[21][22]

Hypothetical Application: Cysteine Protease Inhibition

Many cysteine proteases, such as cathepsins or viral proteases (e.g., coronavirus Mpro), have a critical cysteine residue in their active site.[23] A fluorinated benzyl cyanamide could be designed to first bind non-covalently, positioning the cyanamide group near the catalytic cysteine. The nucleophilic thiolate of the cysteine could then attack the cyanamide, forming a stable covalent adduct.

Caption: Hypothetical mechanism of covalent inhibition of a cysteine protease.

Data Presentation: Predicted Physicochemical Properties

The choice of fluorination pattern is a critical design element. The following table provides a predictive summary of how different fluorination patterns on a benzyl cyanamide might affect key drug-like properties.

| Compound Structure | Fluorination Pattern | Predicted Effect on pKa (Amine) | Predicted Effect on Lipophilicity (cLogP) | Rationale for Metabolic Stability |

| Benzyl Cyanamide | None (Reference) | Baseline | Baseline | Vulnerable to aromatic and benzylic oxidation. |

| 4-Fluorobenzyl Cyanamide | para-Fluoro | Slight Decrease | Increase | Blocks oxidation at the 4-position. |

| 2,4-Difluorobenzyl Cyanamide | ortho, para-Difluoro | Moderate Decrease | Moderate Increase | Blocks oxidation at two sites; steric hindrance may slow benzylic oxidation. |

| 4-(Trifluoromethyl)benzyl Cyanamide | para-CF₃ | Significant Decrease | Significant Increase | CF₃ group is metabolically very stable and shields the 4-position. |

Chemical Biology & Probe Development

Beyond direct therapeutic use, these molecules are excellent candidates for creating chemical probes to study biological systems.

-

¹⁹F NMR Probes for Fragment-Based Screening : The fluorine atom serves as an excellent nuclear magnetic resonance (NMR) probe.[21] A library of small, fluorinated benzyl cyanamide fragments could be screened against a protein target. Binding of a fragment to the protein would cause a change in the chemical environment of the ¹⁹F nucleus, leading to a detectable shift in the ¹⁹F NMR spectrum.[24] This technique is highly sensitive and avoids the high background signals present in traditional ¹H NMR screening.

-

¹⁸F PET Imaging Agents : For in vivo applications, the fluorine atom can be substituted with its positron-emitting isotope, ¹⁸F.[2] This allows the resulting radiolabeled benzyl cyanamide to be used as a tracer in Positron Emission Tomography (PET) imaging. This would enable researchers to non-invasively visualize the distribution of the compound in a living organism, measure target engagement, and study pharmacokinetics in real-time.[4][25]

Workflow: ¹⁹F NMR-Based Ligand Binding Assay

Caption: A streamlined workflow for identifying protein binders using ¹⁹F NMR spectroscopy.

Organic Synthesis & Materials Science

The unique reactivity of the benzyl cyanamide scaffold makes it a valuable intermediate.

-

Versatile Synthetic Intermediate : The cyanamide functionality is a gateway to a wide array of other nitrogen-containing structures.[5] For example, it can be readily converted to:

-

Substituted Guanidines : By reaction with amines, a transformation of high value in medicinal chemistry.

-

Ureas/Thioureas : Through hydrolysis or reaction with H₂S.

-

N-containing Heterocycles : The cyanamide can participate in cyclization reactions to form diverse heterocyclic systems like quinazolines or oxadiazoles.[5][6] The presence of fluorine can influence the regioselectivity and rate of these transformations.

-

-

Precursors for Fluorinated Materials : Fluorinated organic compounds are foundational to many advanced materials due to their high thermal stability and hydrophobicity.[26][27] Fluorinated benzyl cyanamides could serve as monomers or precursors for specialized fluoropolymers or surface coatings, although this application is less explored than their biomedical potential.[28]

Experimental Protocols

To translate theory into practice, this section provides detailed, self-validating methodologies for key experiments.

Protocol 1: Synthesis of a Model Compound: 4-Fluorobenzyl Cyanamide

This protocol describes a common two-step synthesis from a commercially available starting material. The causality for this choice is its reliability and use of a non-toxic cyanation source. The traditional use of highly toxic cyanogen bromide is avoided in favor of a safer, two-step procedure involving tosylation and subsequent displacement.[29]

Step 1: Synthesis of 4-Fluorobenzylamine This step involves the reduction of 4-fluorobenzonitrile. This is a standard, high-yielding reaction.

-

Setup : To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add lithium aluminum hydride (LiAlH₄) (1.2 eq) suspended in anhydrous tetrahydrofuran (THF, 50 mL).

-

Addition : Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-fluorobenzonitrile (1.0 eq) in anhydrous THF (20 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction : After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Quenching : Carefully quench the reaction by cooling to 0 °C and slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A white precipitate should form.

-

Workup : Stir the mixture for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to yield crude 4-fluorobenzylamine, which can be used directly in the next step or purified by distillation.

Step 2: Synthesis of 4-Fluorobenzyl Cyanamide This step converts the amine to the target cyanamide via an N-cyanation reaction.

-

Setup : In a 100 mL round-bottom flask, dissolve 4-fluorobenzylamine (1.0 eq) in dichloromethane (DCM, 30 mL) and cool to 0 °C.

-

Cyanation : Add a solution of cyanogen bromide (CNBr) (1.1 eq) in DCM (10 mL) dropwise. Caution: Cyanogen bromide is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Reaction : Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Workup : Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 4-fluorobenzyl cyanamide.

-

Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Assay for Cysteine Protease Inhibition (IC₅₀ Determination)

This protocol outlines a general fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized fluorinated benzyl cyanamide.

-

Reagents & Materials :

-

Assay Buffer: e.g., 50 mM MES, pH 6.0, with 5 mM DTT (DTT is crucial to keep the cysteine active site reduced).

-

Enzyme: A model cysteine protease (e.g., Papain or a specific Cathepsin).

-

Substrate: A fluorogenic peptide substrate (e.g., Z-FR-AMC).

-

Inhibitor: The synthesized fluorinated benzyl cyanamide, dissolved in DMSO to create a stock solution (e.g., 10 mM).

-

96-well black microplate.

-

Plate reader capable of fluorescence measurement (e.g., Ex/Em = 360/465 nm for AMC).

-

-

Procedure :

-

Prepare serial dilutions of the inhibitor in assay buffer from the DMSO stock. Ensure the final DMSO concentration in all wells is constant and low (<1%).

-

In the 96-well plate, add 50 µL of the diluted inhibitor solutions (or buffer with DMSO for control wells).

-

Add 25 µL of the enzyme solution (pre-diluted in assay buffer to the desired final concentration) to each well.

-

Incubate the plate at room temperature for 30 minutes. This pre-incubation period allows for potential covalent inhibitors to react with the enzyme.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

-

Immediately place the plate in the reader and monitor the increase in fluorescence over time (kinetic mode) for 15-30 minutes.

-

-

Data Analysis :

-

Calculate the initial reaction velocity (rate) for each well from the linear portion of the fluorescence vs. time plot.

-

Normalize the rates relative to the uninhibited control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

-

Conclusion and Future Outlook

Fluorinated benzyl cyanamides represent a class of compounds with significant untapped potential. The strategic incorporation of fluorine provides a powerful method for fine-tuning the physicochemical and pharmacological properties of the versatile benzyl cyanamide scaffold. This guide has illuminated the causal relationships between fluorination and molecular behavior, offering a roadmap for their application in medicinal chemistry, chemical biology, and synthetic innovation.

The future of this research area is bright. Key directions include:

-

Exploring Diverse Fluorination Patterns : Moving beyond simple mono- or di-fluorination to include motifs like -CHF₂, -OCF₃, and -SF₅ will continue to expand the accessible chemical space.[17]

-

Development of Novel Synthetic Methods : Greener, more efficient, and safer methods for the synthesis of these compounds are needed to improve accessibility for the broader research community.[8][30]

-

Broader Biological Screening : While their potential as enzyme inhibitors is clear, screening fluorinated benzyl cyanamide libraries against other target classes, such as GPCRs and ion channels, could reveal novel biological activities.

By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to explore the rich potential of fluorinated benzyl cyanamides and drive innovation in drug discovery and beyond.

References

- Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

-

Shah P, Westwell AD. The role of fluorine in medicinal chemistry. J Enzyme Inhib Med Chem. 2007;22(5):527-40. Available from: [Link]

-

Shah P, Westwell AD. The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available from: [Link]

-

Dey T, Gore V. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. 2023;28(14):5565. Available from: [Link]

-

Gupta SP. Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available from: [Link]

-

Bhattarai P, Trombley T, Altman R. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. 2026. Available from: [Link]

-

Isanbor C, O'Hagan D. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opin Drug Discov. 2006;1(3):243-63. Available from: [Link]

-

Glyn RJ, Pattison G. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton. 2021. Available from: [Link]

-

Genovino J, et al. Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorg Med Chem. 2016;24(16):3534-40. Available from: [Link]

-

Glyn RJ, Pattison G. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. 2021. Available from: [Link]

-

Zhurakovskyi O, et al. Fluorinated building blocks in drug design: new pathways and targets. J Enzyme Inhib Med Chem. 2024;39(1):2387131. Available from: [Link]

-

Alfa Chemistry. Fluorinated Building Blocks: A Comprehensive Overview. YouTube. 2024. Available from: [Link]

-

ResearchGate. Selected functional groups to which the ‐CH2F moiety is bioisosteric. ResearchGate. Available from: [Link]

-

Guengerich FP. Metabolism and Toxicity of Fluorine Compounds. Chem Res Toxicol. 2021;34(2):334-5. Available from: [Link]

-

Wang J, et al. The Dark Side of Fluorine. ACS Med Chem Lett. 2019;10(7):995-7. Available from: [Link]

-

ResearchGate. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. 2026. Available from: [Link]

-

Guengerich FP. Metabolism and Toxicity of Fluorine Compounds. ACS Publications. 2021. Available from: [Link]

-

Inoue M, Sumii Y, Shibata N. Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. 2020;5(19):10633-40. Available from: [Link]

-

Pal R, et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future J Pharm Sci. 2023;9(1):28. Available from: [Link]

-

Inoue M, Sumii Y, Shibata N. Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. 2020;5(19):10633-40. Available from: [Link]

-

Cardoso VF, et al. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers (Basel). 2017;9(5):161. Available from: [Link]

-

O'Hagan D. Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. J Org Chem. 2021;86(24):17533-5. Available from: [Link]

-

Navarrini W, et al. Special Issue : Fluorinated Compounds and Materials: Synthesis, Properties and Applications. MDPI. Available from: [Link]

-

ResearchGate. Recent Advances in Cyanamide Chemistry: Synthesis and Applications. ResearchGate. 2017. Available from: [Link]

-

Kumar A, et al. Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules. 2017;22(4):646. Available from: [Link]

- Google Patents. EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree. Google Patents.

-

Wang S, et al. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. RSC Adv. 2024;14(33):24103-8. Available from: [Link]

-

ResearchGate. Cyanation: A Photochemical Approach and Applications in Organic Synthesis. ResearchGate. Available from: [Link]

-

Meanwell NA. Applications of Fluorine in Medicinal Chemistry. J Med Chem. 2015;58(19):7583-617. Available from: [Link]

-

Silverman RB, Cech F. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry. 2015;54(44):6657-69. Available from: [Link]

-

ResearchGate. Fluoroamide‐directed remote benzyl C(sp³)-H functionalization. ResearchGate. Available from: [Link]

-

Barnes-Seeman D, Beck J, Springer C. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Curr Top Med Chem. 2014;14(7):855-64. Available from: [Link]

- Google Patents. CN103804233A - Synthesis method for benzyl cyanide derivative. Google Patents. 2014.

- Google Patents. DE59310066D1 - Process for the preparation of fluorinated benziles. Google Patents.

-

Patsnap. Benzyl cyanide patented technology retrieval search results. Eureka | Patsnap. Available from: [Link]

-

ResearchGate. Applications of Fluorine in Medicinal Chemistry. ResearchGate. 2025. Available from: [Link]

-

Bentham Science. Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Bentham Science. 2025. Available from: [Link]

-

ResearchGate. Reported approaches of cyanamide synthesis. ResearchGate. Available from: [Link]

-

Organic Chemistry Portal. Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. Available from: [Link]

-

ResearchGate. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ResearchGate. 2025. Available from: [Link]

-

Lima MA, et al. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Bioorg Med Chem Lett. 2026;153:129994. Available from: [Link]

- Google Patents. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives. Google Patents.

-

The Morrill Research Group. Exploring new synthetic routes towards cyanamides. Blogs. 2017. Available from: [Link]

-

Wang S, et al. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. RSC Adv. 2024;14(33):24103-8. Available from: [Link]

-

Strelow JM, et al. Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. J Am Chem Soc. 2017;139(35):12310-3. Available from: [Link]

-

Bua S, et al. 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Semantic Scholar. Available from: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04286G [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fluoridealert.org [fluoridealert.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 16. research.brighton.ac.uk [research.brighton.ac.uk]

- 17. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Exploring new synthetic routes towards cyanamides | The Morrill Research Group [blogs.cardiff.ac.uk]

- 30. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block - PMC [pmc.ncbi.nlm.nih.gov]

(4-Fluorobenzyl)cyanamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (4-Fluorobenzyl)cyanamide, a fluorinated organic compound of increasing interest in medicinal chemistry and synthetic applications. This document details its chemical and physical properties, provides an in-depth analysis of its synthesis, and presents a thorough characterization using modern spectroscopic techniques. Furthermore, it explores the compound's potential applications in drug discovery, supported by an analysis of the biological activity of structurally related molecules. Safety protocols and handling procedures are also discussed to ensure its safe and effective use in a laboratory setting. This guide is intended to be a critical resource for researchers and professionals engaged in the fields of chemical synthesis and drug development, providing both foundational knowledge and practical insights into the utility of (4-Fluorobenzyl)cyanamide.

Introduction

(4-Fluorobenzyl)cyanamide, with the CAS Number 1255147-62-6, is a member of the cyanamide class of organic compounds.[1] The incorporation of a fluorine atom onto the benzyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents. The cyanamide functional group itself is a versatile synthon, capable of participating in a variety of chemical transformations to generate more complex molecular architectures. This guide aims to consolidate the available technical information on (4-Fluorobenzyl)cyanamide, providing a detailed resource for its synthesis, characterization, and potential applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (4-Fluorobenzyl)cyanamide is fundamental for its application in research and development. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source |

| CAS Number | 1255147-62-6 | [1][2] |

| Molecular Formula | C₈H₇FN₂ | [1][3] |

| Molecular Weight | 150.15 g/mol | [1][3] |

| Appearance | White solid (typical for similar compounds) | [2] |

| Purity | Typically ≥95% | [3] |

Synthesis of (4-Fluorobenzyl)cyanamide

The synthesis of (4-Fluorobenzyl)cyanamide is most commonly achieved through the reaction of 4-fluorobenzylamine with a cyanating agent. The von Braun reaction, which involves the use of cyanogen bromide, is a classical and effective method for this transformation.[4] This reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic cyanogen bromide, followed by the elimination of hydrogen bromide to yield the desired monosubstituted cyanamide.

General Synthetic Pathway

The reaction between a primary amine and cyanogen bromide provides a direct route to monosubstituted cyanamides.[5]

Caption: General reaction scheme for the synthesis of (4-Fluorobenzyl)cyanamide.

Detailed Experimental Protocol

While a specific protocol for (4-Fluorobenzyl)cyanamide is not widely published, a general procedure can be adapted from the synthesis of similar cyanamides.[2]

Materials:

-

4-Fluorobenzylamine

-

Cyanogen bromide (Caution: Highly toxic)

-

Anhydrous diethyl ether or a similar aprotic solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-fluorobenzylamine (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Prepare a solution of cyanogen bromide (1.1 equivalents) in anhydrous diethyl ether and add it dropwise to the stirred solution of 4-fluorobenzylamine over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize the hydrogen bromide formed.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude (4-Fluorobenzyl)cyanamide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Note on Causality: The use of an anhydrous aprotic solvent is crucial to prevent the hydrolysis of cyanogen bromide and to avoid unwanted side reactions. The reaction is performed at a low temperature initially to control the exothermic nature of the reaction. The basic workup with sodium bicarbonate is necessary to remove the acidic byproduct, hydrogen bromide.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of a cyanamide is characterized by a sharp, strong absorption band corresponding to the C≡N stretching vibration, typically appearing in the range of 2212-2225 cm⁻¹.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl ring and the methylene protons of the benzyl group. The aromatic protons will likely appear as two multiplets due to fluorine-proton coupling. The benzylic protons should appear as a singlet or a doublet depending on the coupling with the amine proton.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the cyanamide carbon. The aromatic carbons will exhibit splitting due to carbon-fluorine coupling. The cyanamide carbon (C≡N) typically appears in the range of 110-120 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of (4-Fluorobenzyl)cyanamide. The molecular ion peak (M+) should be observed at m/z 150.15. Fragmentation patterns would likely involve the loss of the cyanamide group and fragmentation of the 4-fluorobenzyl moiety.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 4-fluorobenzyl motif is a common strategy in drug design to enhance metabolic stability and binding affinity. While specific biological activities for (4-Fluorobenzyl)cyanamide have not been extensively reported, structurally related N-(4-halobenzyl)amides have demonstrated significant antifungal activity against various Candida species.[6][7] This suggests that (4-Fluorobenzyl)cyanamide could serve as a valuable building block for the synthesis of novel antifungal agents.

Furthermore, the cyanamide functional group is a precursor to other important functionalities in medicinal chemistry, such as guanidines and other heterocyclic systems.[8] The unique electronic properties of the cyanamide group can also influence the overall pharmacological profile of a molecule.